molecular formula C19H19N3O2 B302925 N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide

Cat. No. B302925
M. Wt: 321.4 g/mol
InChI Key: PZIBCCJVHQUDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide has been studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide is not fully understood. However, studies have shown that it can bind to specific proteins and enzymes, inhibiting their activity. This can lead to the inhibition of cell growth and proliferation, which is why this compound has potential anti-cancer properties.
Biochemical and Physiological Effects
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis, which is a programmed cell death process that is important for maintaining tissue homeostasis. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide has several advantages for lab experiments. It is a fluorescent compound, which makes it easy to detect and measure. It is also stable and can be stored for long periods of time. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide. One direction is to further study its anti-cancer properties and develop it into a potential cancer treatment. Another direction is to study its potential use as a fluorescent probe for detecting amyloid fibrils in vivo. Additionally, further research can be done to improve the solubility of this compound in water, which can expand its potential applications in various experiments.
Conclusion
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new treatments for various diseases and expand its potential applications in scientific research.

Synthesis Methods

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide can be synthesized using different methods. One of the most commonly used methods is the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with 3-aminobenzophenone followed by the reaction of the resulting product with pentanoyl chloride. The reaction scheme is shown below:

properties

Product Name

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide

InChI

InChI=1S/C19H19N3O2/c1-2-3-12-17(23)20-16-11-7-10-15(13-16)19-22-21-18(24-19)14-8-5-4-6-9-14/h4-11,13H,2-3,12H2,1H3,(H,20,23)

InChI Key

PZIBCCJVHQUDDX-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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